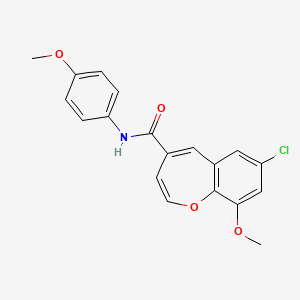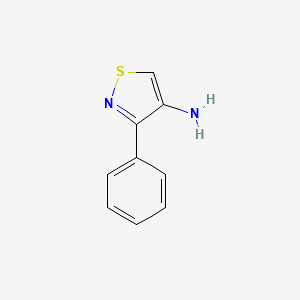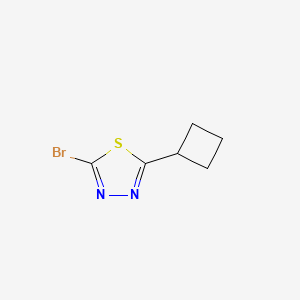
2-Bromo-5-cyclobutyl-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-cyclobutyl-1,3,4-thiadiazole is a chemical compound with the CAS Number: 1339139-81-9 . It has a molecular weight of 219.1 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various methods such as palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions . These methods have been used to selectively form mono-arylated derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C6H7BrN2S/c7-6-9-8-5 (10-6)4-2-1-3-4/h4H,1-3H2 . The compound has a mesoionic nature, which allows it to cross cellular membranes and interact strongly with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily based on its electronic structure and electron delocalization . The compound has been studied using X-ray analysis and ab initio calculations .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Anticancer Evaluation
A novel series of 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives, including those related to 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole, were prepared and evaluated for anticancer activity. The most active compound exhibited selectivity toward leukemic cancer cell lines. This highlights the potential of this compound derivatives in cancer treatment research, especially in developing targeted therapies for leukemia Noolvi et al., 2011.
Antimicrobial and Antibacterial Activities
Research on heterocyclic chalcone derivatives, including those related to this compound, demonstrated antibacterial activities. These compounds have shown potential as key starting materials for synthesizing new spiroheterocyclic compounds with enhanced antimicrobial properties. The introduction of the thiadiazole moiety is suggested to improve antibacterial activity, indicating the utility of this compound derivatives in developing new antibiotics El-Hashash et al., 2015.
Corrosion Inhibition
This compound and its derivatives have been explored for their corrosion inhibition properties. Specifically, thiadiazole derivatives exhibit potential in protecting metals against corrosion, especially in acidic environments. This application is crucial for the longevity and maintenance of metal structures, suggesting the practical significance of these compounds in industrial applications Kaya et al., 2016.
Anticancer Agents Development
Another study focused on synthesizing novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, demonstrating potent anticancer activities. The research presents a method for developing new pharmacophores with significant anticancer potential, underlining the importance of this compound derivatives in medicinal chemistry for cancer therapy Gomha et al., 2017.
Mécanisme D'action
Target of Action
The primary targets of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the thiadiazole moiety in the compound can interact with various biological targets, potentially leading to a variety of effects .
Biochemical Pathways
Given the presence of the thiadiazole moiety, it is possible that this compound could interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (2191 g/mol) suggests that it may have favorable absorption and distribution characteristics .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-bromo-5-cyclobutyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMWEBSFCGIQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2696664.png)
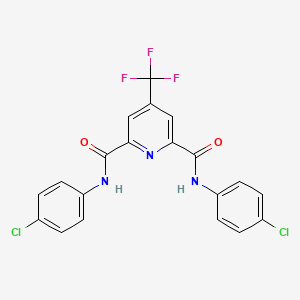
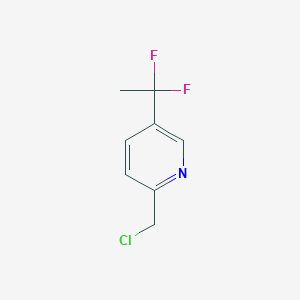
![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2696669.png)


![4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2696674.png)
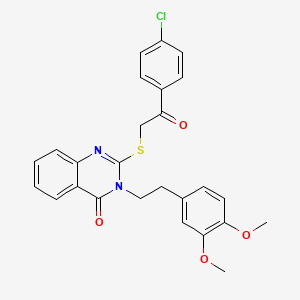
![2-(7-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2696678.png)
